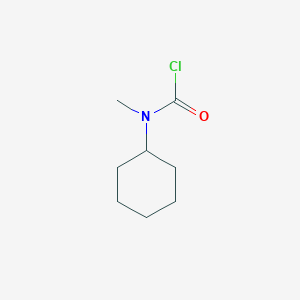
N-cyclohexyl-N-methylcarbamoyl chloride
Overview
Description
N-cyclohexyl-N-methylcarbamoyl chloride is a chemical compound with the CAS Number: 35028-38-7 . It has a molecular weight of 175.66 .
Synthesis Analysis
The synthesis of this compound involves a reaction with pyridine in dichloromethane at temperatures between 25 - 90℃ . The yield of this reaction is around 86-92% .Molecular Structure Analysis
The molecular formula of this compound is C8H14ClNO . Unfortunately, the specific details about its molecular structure are not available in the search results.Physical And Chemical Properties Analysis
This compound has a molecular weight of 175.66 . The specific physical and chemical properties such as boiling point and storage conditions are not available in the search results.Scientific Research Applications
Alternative Solvent in Liquid-Liquid Extraction : N-cyclohexyl-N-methylcarbamoyl chloride has been explored as an alternative solvent in liquid-liquid extraction processes. Ibrahim and Suffet (1988) highlighted its use as a substitute for methylene chloride in the extraction of trace organics from chlorinated drinking water, demonstrating its efficiency and lack of contaminants in the process (Ibrahim & Suffet, 1988).
Analysis of Pesticides in Fruits : The compound has been applied in the analysis of N-methylcarbamate pesticides in citrus fruits. Goto et al. (2003) developed a method using cyclohexane for the extraction of these pesticides, followed by analysis through electrospray ionization tandem mass spectrometry. This method proved effective for monitoring pesticide residues in fruits (Goto et al., 2003).
Synthesis and Characterization of Complexes : Research by Jabbar et al. (2012) involved the synthesis of cyclohexylcarbamodithioic acid, and its complexes with organotin(IV) chlorides. These complexes were characterized and screened for various biological activities, showing promise for use in drug development (Jabbar et al., 2012).
Chemical Stability Studies : Vacondio et al. (2009) investigated the chemical and biological stability of cyclohexylcarbamic acid aryl esters, a class of fatty acid amide hydrolase inhibitors. This study provided insights into the structure-stability relationships in this class of compounds, which is crucial for understanding their pharmacological activity (Vacondio et al., 2009).
Membrane Modification for Gas Transport : Shao et al. (2005) utilized 1,3-cyclohexanebis(methylamine), a related compound, for modifying polyimide membranes to enhance their gas transport properties and resistance to plasticization. This research contributes to the development of more efficient materials for gas separation processes (Shao et al., 2005).
properties
IUPAC Name |
N-cyclohexyl-N-methylcarbamoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO/c1-10(8(9)11)7-5-3-2-4-6-7/h7H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZWYKPFEWYJQJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35028-38-7 | |
| Record name | N-cyclohexyl-N-methylcarbamoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-methylpiperidin-1-yl)methyl]-2-sulfanylidene-6,7-dihydro-5H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one](/img/structure/B2938902.png)
![2-(1,3-Dimethyl-2,6-dioxopurin-7-yl)-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]acetamide](/img/structure/B2938903.png)
![6-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]-2-methylpyridazin-3-one](/img/structure/B2938905.png)
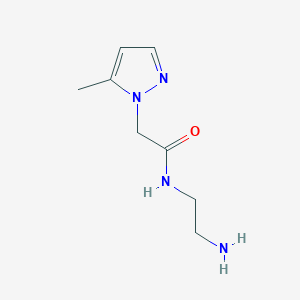
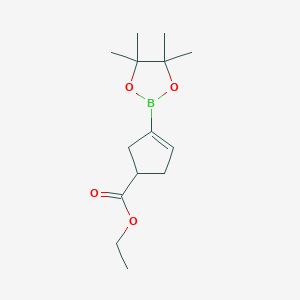
![N-Methyl-N-[(2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)methyl]prop-2-enamide](/img/structure/B2938908.png)
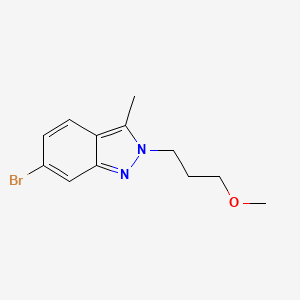
![2-(ethylamino)-3-[(1E)-(ethylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2938910.png)
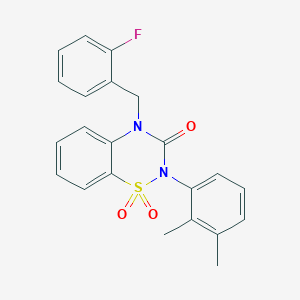
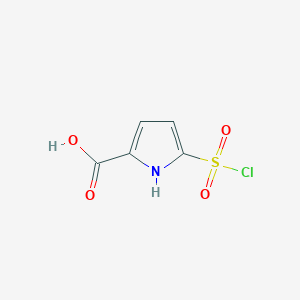
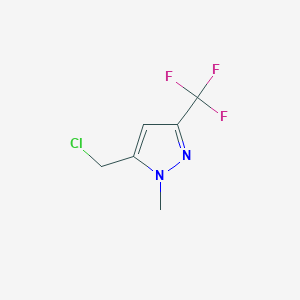
![6-Chloroimidazo[1,2-a]pyrimidine hydrobromide](/img/structure/B2938915.png)
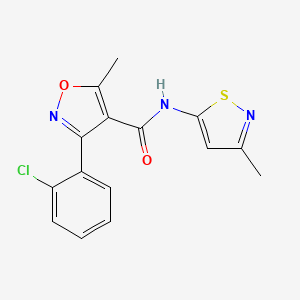
![methyl 3-({[4,6-dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetyl}amino)thiophene-2-carboxylate](/img/structure/B2938924.png)